molecular formula C18H20BrNO2 B4111686 2-(4-bromophenoxy)-N-(3-phenylpropyl)propanamide

2-(4-bromophenoxy)-N-(3-phenylpropyl)propanamide

Cat. No. B4111686
M. Wt: 362.3 g/mol
InChI Key: SUVFUNBGPYJOES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenoxy)-N-(3-phenylpropyl)propanamide, commonly known as BPP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. BPP is a selective antagonist of the TRPV1 receptor, which is involved in pain perception and inflammation.

Mechanism of Action

BPP acts as a selective antagonist of the TRPV1 receptor, which is a non-selective cation channel involved in pain perception and inflammation. BPP binds to the TRPV1 receptor and blocks the influx of calcium ions, which are involved in pain perception and inflammation.
Biochemical and Physiological Effects
BPP has been shown to have a selective antagonistic effect on the TRPV1 receptor, which is involved in pain perception and inflammation. BPP has been tested in animal models for its potential use in pain management, and has shown promising results. BPP has also been studied for its potential use in cancer treatment, as the TRPV1 receptor has been implicated in cancer cell growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of BPP is its selectivity for the TRPV1 receptor, which allows for targeted pain management and inflammation reduction. Additionally, BPP has shown promising results in animal models for its potential use in cancer treatment. However, limitations of BPP include its potential for off-target effects and its limited solubility in water.

Future Directions

For BPP research include further studies on its potential use in pain management, inflammation reduction, and cancer treatment. Additionally, research on the pharmacokinetics and pharmacodynamics of BPP is needed to better understand its potential for clinical use. Further studies on the safety and potential side effects of BPP are also needed. Overall, BPP has shown promising results in preclinical studies and has significant potential for use in various fields.

Scientific Research Applications

BPP has been extensively studied for its potential use in various fields, including pain management, inflammation, and cancer treatment. BPP has been shown to have a selective antagonistic effect on the TRPV1 receptor, which is involved in pain perception and inflammation. BPP has been tested in animal models for its potential use in pain management, and has shown promising results. BPP has also been studied for its potential use in cancer treatment, as the TRPV1 receptor has been implicated in cancer cell growth and metastasis.

properties

IUPAC Name

2-(4-bromophenoxy)-N-(3-phenylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO2/c1-14(22-17-11-9-16(19)10-12-17)18(21)20-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12,14H,5,8,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVFUNBGPYJOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCCC1=CC=CC=C1)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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